Ethyl 3-(2-bromo-6-methoxyphenyl)-3-oxopropanoate
CAS No.:
Cat. No.: VC16202822
Molecular Formula: C12H13BrO4
Molecular Weight: 301.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H13BrO4 |
|---|---|
| Molecular Weight | 301.13 g/mol |
| IUPAC Name | ethyl 3-(2-bromo-6-methoxyphenyl)-3-oxopropanoate |
| Standard InChI | InChI=1S/C12H13BrO4/c1-3-17-11(15)7-9(14)12-8(13)5-4-6-10(12)16-2/h4-6H,3,7H2,1-2H3 |
| Standard InChI Key | VMZKPRQRVYXKNW-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)CC(=O)C1=C(C=CC=C1Br)OC |
Introduction
Chemical Structure and Physical Properties
Molecular Characteristics
Ethyl 3-(2-bromo-6-methoxyphenyl)-3-oxopropanoate features a β-keto ester group attached to a 2-bromo-6-methoxyphenyl ring. The bromine atom at the ortho position and the methoxy group at the para position relative to the ketone create steric and electronic effects that influence its reactivity. Key physical properties inferred from analogous compounds include:
The compound’s spectral fingerprints, such as NMR and NMR, are expected to align with similar brominated β-keto esters. For instance, the enolic proton of the β-keto ester typically appears as a broad singlet near 12–13 ppm, while aromatic protons resonate between 6.5–7.5 ppm depending on substitution patterns .
Synthesis and Optimization
Laboratory-Scale Preparation
The synthesis of ethyl 3-(2-bromo-6-methoxyphenyl)-3-oxopropanoate can be achieved through bromination of ethyl 3-(6-methoxyphenyl)-3-oxopropanoate. A protocol adapted from metal-free C-arylation methods involves:
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Bromination:
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Purification:
Industrial Considerations
Scaling this synthesis requires addressing bromine handling and waste management. Continuous-flow reactors may enhance safety and efficiency by minimizing exposure to hazardous intermediates .
Reactivity and Functionalization
Nucleophilic Substitution
The bromine atom undergoes substitution with nucleophiles (e.g., amines, alkoxides) under mild conditions. For example:
This reactivity is pivotal for introducing amino groups in drug discovery.
Reduction and Oxidation
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Reduction: Lithium aluminum hydride () reduces the ketone to a secondary alcohol, yielding ethyl 3-(2-bromo-6-methoxyphenyl)-3-hydroxypropanoate.
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Oxidation: The methoxy group can be demethylated to a phenol using , enabling further functionalization .
Cyclization Reactions
The β-keto ester participates in cyclocondensation with hydrazines or hydroxylamines to form heterocycles like pyrazoles or isoxazoles, which are prevalent in pharmaceuticals .
Applications in Research
Pharmaceutical Intermediates
Ethyl 3-(2-bromo-6-methoxyphenyl)-3-oxopropanoate serves as a precursor for triazolopyrimidines and other nitrogen heterocycles with demonstrated anti-tubercular and anticancer activities . A recent study synthesized analogs showing IC values of <10 µM against MCF-7 breast cancer cells .
Material Science
Incorporating this compound into polymers enhances thermal stability. For example, polyesters modified with brominated aryl groups exhibit glass transition temperatures () increased by 20–30°C compared to unmodified analogs.
Comparative Analysis with Analogous Compounds
Challenges and Future Directions
Current limitations include the lack of large-scale production data and in vivo pharmacological studies. Future research should prioritize:
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Green Chemistry Approaches: Developing solvent-free or catalytic bromination methods.
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Biological Screening: Expanding cytotoxicity assays to in vivo models.
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Material Innovations: Exploring use in flame-retardant polymers.
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